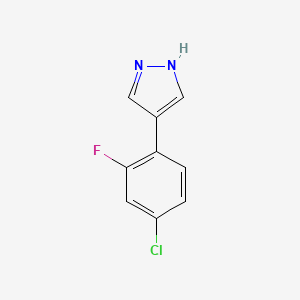

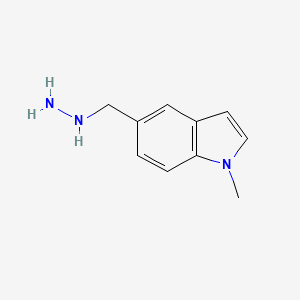

![molecular formula C12H13F4NO B1416049 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine CAS No. 2228295-04-1](/img/structure/B1416049.png)

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine

Overview

Description

“3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine” is a chemical compound that belongs to the class of organofluorine compounds . It is used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation .

Molecular Structure Analysis

The molecular structure of “3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine” is represented by the linear formula: C12H13O1N1F4 . The InChI key for this compound is MZWOMXSULCORSM-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro- and trifluoromethylthio-piperidines, similar to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine, are pivotal in discovery chemistry due to their role as building blocks. A study by García-Vázquez et al. (2021) introduced an efficient method to synthesize analogs of these compounds, featuring high diastereocontrol and allowing for chemoselective derivatization. This process is critical for developing compounds with complex molecular architectures, essential in pharmaceuticals and materials science (García-Vázquez et al., 2021).

Molecular Structure Analysis

Li et al. (2005) focused on the structural analysis of trifluoromethyl-substituted compounds, including those related to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine. Their work detailed the dihedral angles and interatomic distances, providing insights into the molecular conformations that are valuable for understanding the chemical behavior and reactivity of such fluorinated compounds (Li et al., 2005).

Synthesis of Neuroleptic Agents

In pharmaceutical synthesis, compounds like 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine serve as intermediates. For example, Botteghi et al. (2001) described the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which involve key intermediates with structural similarities to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine. These agents are part of a broader class of pharmaceuticals used for treating psychiatric disorders, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).

Intermolecular Interactions and Molecular Packing

Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4-triazoles, closely related to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine, and analyzed their crystal structures. The study revealed various intermolecular interactions crucial for molecular packing, offering a deeper understanding of how such compounds interact in solid states and their potential implications in drug design and materials science (Shukla et al., 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

properties

IUPAC Name |

3-[4-fluoro-2-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO/c13-8-3-4-11(10(6-8)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIMFRJLUHOBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

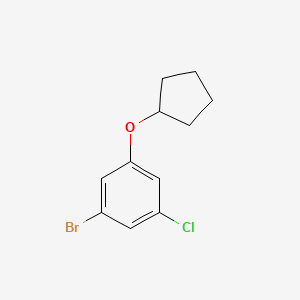

![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)

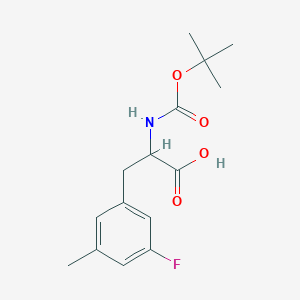

![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)

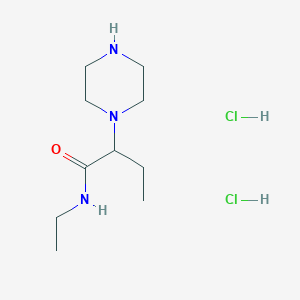

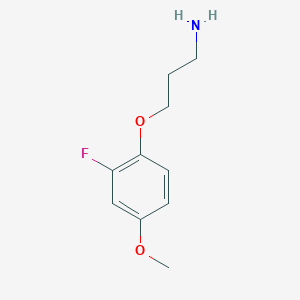

![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)

![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)

![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)

![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)

![4-(3-Bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415987.png)